

Dipeptidyl Peptidase II: A Comprehensive Technical Guide to its Biological Functions

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	UAMC00039 dihydrochloride	
Cat. No.:	B1682055	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl Peptidase II (DPP-II), also known as DPP7 or quiescent cell proline dipeptidase (QPP), is a serine protease belonging to the S9B family of peptidases.[1][2] It is an intracellular enzyme, primarily localized to the vesicular system, that exhibits optimal activity at an acidic pH.[1][3] DPP-II plays a crucial role in protein metabolism by cleaving N-terminal dipeptides from polypeptide chains, with a preference for proline or alanine in the penultimate position (X-Pro or X-Ala).[1][4] While its precise physiological roles are still under active investigation, emerging evidence points to its significant involvement in immune regulation, cell differentiation, apoptosis, and the degradation of various bioactive peptides.[5][6] This technical guide provides an in-depth overview of the core biological functions of DPP-II, presenting key quantitative data, detailed experimental protocols, and visualizations of its associated signaling pathways to support further research and drug development efforts.

Enzymatic Activity and Substrate Specificity

DPP-II catalyzes the hydrolysis of N-terminal dipeptides from oligopeptides. Its enzymatic activity is characterized by a distinct preference for substrates with proline or alanine at the P1 position. The optimal pH for DPP-II activity is approximately 5.5.[3]

Quantitative Data on Enzyme Kinetics



The kinetic parameters of human DPP-II have been determined for a variety of synthetic chromogenic and fluorogenic substrates. The following table summarizes the Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for several key substrates, providing a quantitative basis for substrate preference and for the design of enzyme activity assays.

Substrate	Assay Condition (pH)	Km (μM)	kcat (s-1)	kcat/Km (s- 1M-1)	Reference
Lys-Pro-pNA	5.5	67 ± 6	275 ± 9	4.1 x 106	[1]
Ala-Pro-pNA	5.5	110 ± 10	282 ± 10	2.6 x 106	[1]
Lys-Ala-pNA	5.5	225 ± 25	90 ± 5	0.4 x 106	[1]
Gly-Pro-pNA	5.5	310 ± 30	180 ± 8	0.58 x 106	[1]
Lys-Pro- 4Me2NA	5.5	18 ± 2	14.0 ± 0.4	0.78 x 106	[1]
Ala-Pro- 4Me2NA	5.5	45 ± 5	15.0 ± 0.5	0.33 x 106	[1]
Lys-Ala- 4Me2NA	5.5	110 ± 10	9.0 ± 0.3	0.08 x 106	[1]

Tissue Distribution and Subcellular Localization

DPP-II is ubiquitously expressed in human organs and tissues, with notably high levels of activity observed in the kidney, brain, and seminal fluid.[4] Species-specific differences in tissue distribution have been reported. For instance, in adult rats, the highest DPP-II activity is found in the kidney, epididymis, and spleen, whereas in guinea pigs, the epididymis and testis show the highest activity.[3]

At the subcellular level, DPP-II is predominantly localized within the vesicular system, particularly in lysosomes.[1][3] This localization is consistent with its optimal acidic pH for activity and suggests a role in the degradation of peptides within the endolysosomal pathway.

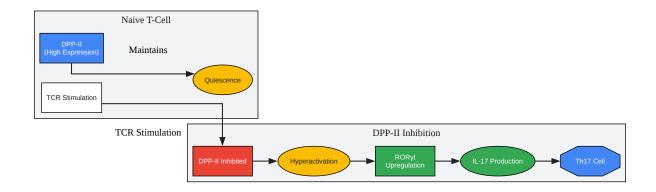
Core Biological Functions and Signaling Pathways

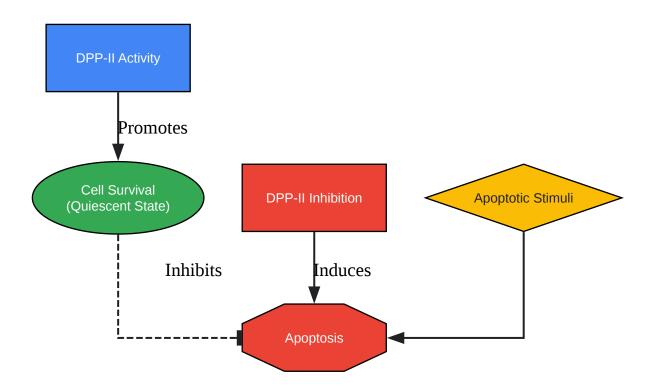


Regulation of T-Cell Differentiation

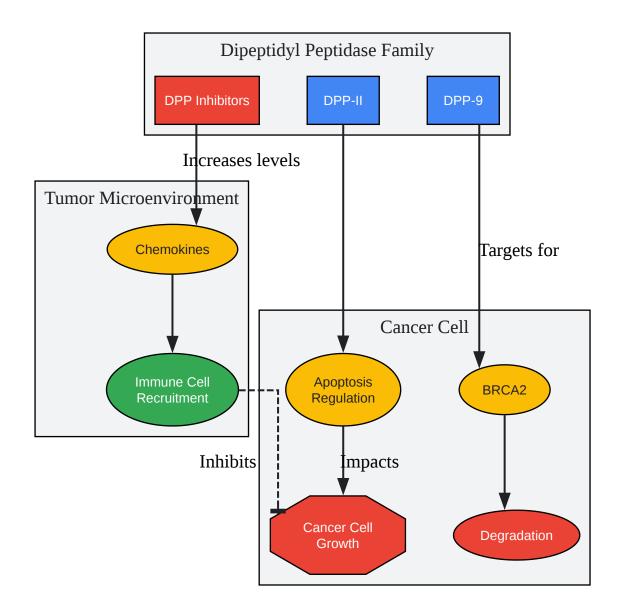
DPP-II plays a critical role in maintaining T-lymphocyte quiescence.[1][7] Inhibition or genetic knockdown of DPP-II in naive T-cells leads to a state of hyperactivation upon T-cell receptor (TCR) stimulation.[1][7] This hyperactivation bypasses the normal cytokine requirements for differentiation and directs the T-cells towards a Th17 phenotype.[1][4] This process is characterized by the upregulation of the master transcriptional regulator for Th17 cells, RORyt, and a significant increase in the production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1]



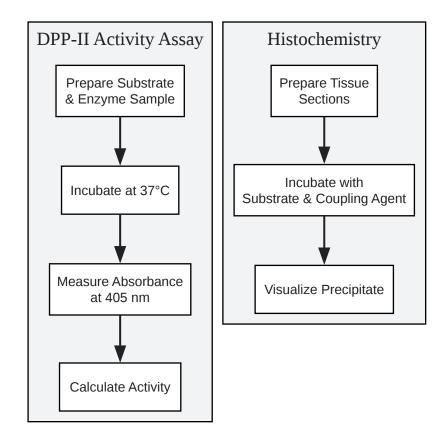












Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. TH17 Differentiation is the Default Program for DPP2-deficient T cell Differentiation PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Identifying Natural Substrates for Dipeptidyl Peptidases 8 and 9 Using Terminal Amine Isotopic Labeling of Substrates (TAILS) Reveals in Vivo Roles in Cellular Homeostasis and Energy Metabolism PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Dipeptidyl Peptidase Family, Prolyl Oligopeptidase, and Prolyl Carboxypeptidase in the Immune System and Inflammatory Disease, Including Atherosclerosis PMC







[pmc.ncbi.nlm.nih.gov]

- 5. Dipeptidyl peptidase II (DPPII), a review PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 7. Th17 differentiation is the default program for DPP2-deficient T-cell differentiation PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dipeptidyl Peptidase II: A Comprehensive Technical Guide to its Biological Functions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682055#biological-functions-of-dipeptidyl-peptidase-ii]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com